2-Amino-4-(2-chloro-6-fluorophenyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile
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Overview
Description
2-AMINO-4-(2-CHLORO-6-FLUOROPHENYL)-5,6,7,8-TETRAHYDRO-3-QUINOLINECARBONITRILE is a complex organic compound that belongs to the quinoline family This compound is characterized by its unique structure, which includes an amino group, a chloro-fluorophenyl group, and a tetrahydroquinoline ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-AMINO-4-(2-CHLORO-6-FLUOROPHENYL)-5,6,7,8-TETRAHYDRO-3-QUINOLINECARBONITRILE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Tetrahydroquinoline Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the tetrahydroquinoline ring.
Introduction of the Amino Group: The amino group is introduced through nucleophilic substitution reactions, often using ammonia or amines as nucleophiles.
Attachment of the Chloro-Fluorophenyl Group: This step involves the coupling of the chloro-fluorophenyl group to the tetrahydroquinoline ring, typically through palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of more efficient catalysts to improve yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-AMINO-4-(2-CHLORO-6-FLUOROPHENYL)-5,6,7,8-TETRAHYDRO-3-QUINOLINECARBONITRILE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can modify the functional groups, such as reducing the nitro group to an amino group.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the aromatic ring and the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are used under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives, amino-substituted compounds, and halogenated products, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-AMINO-4-(2-CHLORO-6-FLUOROPHENYL)-5,6,7,8-TETRAHYDRO-3-QUINOLINECARBONITRILE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting neurological disorders and cancer.
Materials Science: The compound is explored for its use in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Research: It is used in studies related to enzyme inhibition and receptor binding, providing insights into its potential therapeutic effects.
Industrial Applications: The compound is utilized in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-AMINO-4-(2-CHLORO-6-FLUOROPHENYL)-5,6,7,8-TETRAHYDRO-3-QUINOLINECARBONITRILE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 2-AMINO-4-(2-CHLOROPHENYL)-5,6,7,8-TETRAHYDRO-3-QUINOLINECARBONITRILE
- 2-AMINO-4-(2-FLUOROPHENYL)-5,6,7,8-TETRAHYDRO-3-QUINOLINECARBONITRILE
- 2-AMINO-4-(2-BROMO-6-FLUOROPHENYL)-5,6,7,8-TETRAHYDRO-3-QUINOLINECARBONITRILE
Uniqueness
The presence of both chloro and fluoro substituents on the phenyl ring makes 2-AMINO-4-(2-CHLORO-6-FLUOROPHENYL)-5,6,7,8-TETRAHYDRO-3-QUINOLINECARBONITRILE unique. These substituents can significantly influence the compound’s reactivity, biological activity, and physical properties, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C16H13ClFN3 |
---|---|
Molecular Weight |
301.74 g/mol |
IUPAC Name |
2-amino-4-(2-chloro-6-fluorophenyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile |
InChI |
InChI=1S/C16H13ClFN3/c17-11-5-3-6-12(18)15(11)14-9-4-1-2-7-13(9)21-16(20)10(14)8-19/h3,5-6H,1-2,4,7H2,(H2,20,21) |
InChI Key |
VCDPQNMBXMVMIW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C(=C(C(=N2)N)C#N)C3=C(C=CC=C3Cl)F |
Origin of Product |
United States |
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